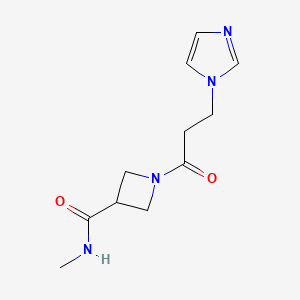
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide is a synthetic compound that features an imidazole ring, a propanoyl group, and an azetidine ring
Vorbereitungsmethoden
The synthesis of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-imidazol-1-ylpropionic acid with N-methylazetidine-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death . The exact pathways involved depend on the specific biological context and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can be compared with other imidazole-containing compounds, such as:
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication used to treat various fungal infections.
Ketoconazole: Another antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties . Its combination of an imidazole ring with an azetidine ring and a propanoyl group makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)9-6-15(7-9)10(16)2-4-14-5-3-13-8-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHCNCKPBXNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6970067.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide](/img/structure/B6970075.png)
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6970092.png)
![N-[[5-[1-(2,4,5-trifluoro-3-hydroxybenzoyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6970107.png)
![2-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,5-dimethylphenyl)-1,2,4-triazol-3-one](/img/structure/B6970112.png)
![1-[(3-Chlorophenyl)methyl]-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B6970118.png)
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970128.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6970136.png)
![N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![1-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6970165.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)
